molecular formula C25H25FN4 B4778029 7-(4-benzyl-1-piperidinyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

7-(4-benzyl-1-piperidinyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B4778029
M. Wt: 400.5 g/mol
InChI Key: MMZDHLUUAOWJIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a one-pot route via cyclocondensation reactions, followed by formylation using the Vilsmeyer-Haack reagent. This method allows for regioselective synthesis and has been utilized to create functional fluorophores and other derivatives, highlighting the versatility and utility of this synthetic approach in creating compounds with desired properties (Castillo, Tigreros, & Portilla, 2018).

Molecular Structure Analysis

The molecular structures and regioselectivity of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied, with X-ray diffraction analysis and NMR measurements providing insights into their configurations. Such analyses reveal the complex hydrogen-bonded structures and frameworks these molecules can form, which are critical in understanding their chemical behavior and potential applications (Portilla, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, offering a broad spectrum of chemical properties. These reactions include interactions with nucleophiles, condensation with aldehydes, and reactions with amines, showcasing their reactivity and potential for modification to create targeted chemical entities with specific functions (Kurihara, Katsuda, Nasu, Inoue, & Doi, 1985).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidines, such as their fluorescence and photophysical characteristics, are of significant interest. These properties are influenced by the substitution at different positions on the core structure, affecting their Stokes shifts, fluorescence intensity, and quantum yields. Such attributes make these compounds suitable for applications as fluorescent probes and in other optical applications (Castillo, Tigreros, & Portilla, 2018).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidines are characterized by their reactivity towards various reagents, enabling the synthesis of a wide range of derivatives with different functional groups. This reactivity is key to their utility in synthetic chemistry and potential pharmacological applications, where modifications can lead to compounds with desired biological activities (Fedorova, Zhidovinova, Rusinov, & Ovchinnikova, 2003).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s impossible to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s impossible to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its synthesis, reactivity, and potential uses in more detail .

properties

IUPAC Name

7-(4-benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4/c1-18-15-24(29-13-11-20(12-14-29)16-19-5-3-2-4-6-19)30-25(28-18)23(17-27-30)21-7-9-22(26)10-8-21/h2-10,15,17,20H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZDHLUUAOWJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Benzylpiperidin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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